molecular formula C8H17NO B3029579 (R)-3-Isobutylmorpholine CAS No. 711014-40-3

(R)-3-Isobutylmorpholine

Cat. No.: B3029579
CAS No.: 711014-40-3
M. Wt: 143.23 g/mol
InChI Key: INIRYZSIQPENMR-MRVPVSSYSA-N
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Description

(R)-3-Isobutylmorpholine is a chiral morpholine derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) substituted at the 3-position of the morpholine ring. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. The (R)-enantiomer is particularly significant in asymmetric synthesis and drug development, where stereochemistry influences biological activity .

Key physicochemical properties (where available):

  • Molecular formula: C₈H₁₇NO
  • Molecular weight: 143.23 g/mol (estimated based on structural analogs)
  • Availability: Commercial suppliers offer quantities ranging from 100 mg to 25 g, with prices varying by scale (e.g., 1 g ≈ €234.00) .

Properties

IUPAC Name

(3R)-3-(2-methylpropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRYZSIQPENMR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650926
Record name (3R)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711014-40-3
Record name (3R)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the morpholine nitrogen.

Industrial Production Methods: In an industrial setting, the production of ®-3-Isobutylmorpholine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ®-3-Isobutylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products Formed:

    Oxidation: N-oxides of ®-3-Isobutylmorpholine.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives of ®-3-Isobutylmorpholine.

Scientific Research Applications

®-3-Isobutylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: ®-3-Isobutylmorpholine derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Isobutylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Isobutylmorpholine

The positional isomer 4-Isobutylmorpholine differs in the substitution site (4-position vs. 3-position). Data from NIST highlights:

  • Molecular formula: C₈H₁₇NO (identical to (R)-3-Isobutylmorpholine)
  • IUPAC Name : 4-(2-Methylpropyl)morpholine
  • Key properties : While exact values are unspecified, positional isomers often exhibit divergent boiling points, solubilities, and reactivities due to steric and electronic variations .

Enantiomeric Pair: (S)-3-Isobutylmorpholine

The (S)-enantiomer (CAS 77897-22-4) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

  • Synthesis and cost : Enantiomers require chiral separation techniques, contributing to higher costs (e.g., bulk pricing for the (S)-form is listed as "POA" [Price on Application]) .

Substituent Variants

a) (R)-3-Isopropylmorpholine (CAS 74572-01-3)
  • Molecular formula: C₇H₁₅NO
  • Molecular weight : 129.2 g/mol
  • Physical properties : Boiling point = 175.2°C (760 mmHg), density = 0.887 g/cm³, refractive index = 1.425 .
b) (R)-3-(Cyclopropylmethyl)morpholine (CAS 1336031-72-1)
  • Molecular formula: C₈H₁₅NO
  • Molecular weight : 141.21 g/mol
  • Key feature : The cyclopropylmethyl group introduces ring strain, which may influence conformational flexibility and metabolic stability in drug design .
c) (R)-4-Boc-(3-Hydroxymethyl)morpholine (CAS 215917-99-0)
  • Molecular formula: C₁₀H₁₉NO₄
  • Molecular weight : 217.27 g/mol
  • Functional group : The Boc-protected hydroxymethyl group (-CH₂OH) enables selective deprotection for further functionalization, a strategy less applicable to alkyl-substituted morpholines like this compound .

Data Tables

Table 1: Physicochemical Properties of Selected Morpholine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound C₈H₁₇NO 143.23 Not reported Not reported Not reported
(S)-3-Isobutylmorpholine C₈H₁₇NO 143.23 Not reported Not reported Not reported
(R)-3-Isopropylmorpholine C₇H₁₅NO 129.20 175.2 0.887 1.425
4-Isobutylmorpholine C₈H₁₇NO 143.23 Not reported Not reported Not reported

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Supplier Quantity Price (€) Purity
This compound CymitQuimica 1 g 234.00 Not specified
(S)-3-Isobutylmorpholine SY197283 Bulk POA Not specified
(R)-3-Isopropylmorpholine Not listed - - -

Biological Activity

(R)-3-Isobutylmorpholine is a morpholine derivative that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental, depending on the context. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential applications in drug development.

Chemical Structure

This compound can be represented by the following chemical structure:

C9H17N Molecular Weight 155 24 g mol \text{C}_9\text{H}_{17}\text{N}\quad \text{ Molecular Weight 155 24 g mol }

Pharmacological Properties

Research has demonstrated that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies indicate that morpholine derivatives possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been investigated, showing promising results against Gram-positive bacteria .
  • Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially acting through opioid receptors or other pain modulation pathways .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cell lines. It was found to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, indicating a selective action that could be harnessed for therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on L929 mouse fibroblast cells. The results indicated that at concentrations below 50 µM, there was no significant increase in lactate dehydrogenase (LDH) release, suggesting minimal cytotoxicity. However, higher concentrations led to increased LDH release and reduced cell viability, indicating a dose-dependent response .
  • Cell Proliferation Studies : In another study, the compound was tested for its ability to modulate cell proliferation in human cancer cell lines. The findings revealed that this compound significantly inhibited cell growth at concentrations ranging from 10 to 100 µM after 48 hours of exposure .
  • Mechanistic Insights : Mechanistic studies indicated that the compound may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. This suggests that this compound could be a candidate for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnalgesicPotential analgesic effects noted
CytotoxicityLow toxicity at <50 µM; increased LDH at higher doses
Apoptosis InductionIncreased cleaved caspases observed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Isobutylmorpholine
Reactant of Route 2
Reactant of Route 2
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